molecular formula C15H22ClN3O B2976233 N-[(3-Chloropyrazin-2-yl)methyl]-3,3,5-trimethylcyclohexane-1-carboxamide CAS No. 2177533-90-1

N-[(3-Chloropyrazin-2-yl)methyl]-3,3,5-trimethylcyclohexane-1-carboxamide

Cat. No.: B2976233
CAS No.: 2177533-90-1
M. Wt: 295.81
InChI Key: XQXUFGWUJVRNSP-UHFFFAOYSA-N
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Description

N-[(3-Chloropyrazin-2-yl)methyl]-3,3,5-trimethylcyclohexane-1-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chloropyrazine moiety attached to a cyclohexane ring, which is further substituted with a carboxamide group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Chloropyrazin-2-yl)methyl]-3,3,5-trimethylcyclohexane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chloropyrazine Intermediate: The synthesis begins with the chlorination of pyrazine to obtain 3-chloropyrazine.

    Alkylation: The chloropyrazine is then subjected to alkylation using an appropriate alkylating agent to introduce the methyl group at the 2-position, forming 3-chloropyrazin-2-ylmethyl.

    Cyclohexane Derivative Formation: The next step involves the preparation of 3,3,5-trimethylcyclohexane-1-carboxylic acid through a series of reactions, including alkylation and cyclization.

    Amidation: Finally, the 3-chloropyrazin-2-ylmethyl intermediate is coupled with 3,3,5-trimethylcyclohexane-1-carboxylic acid under amidation conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow processes to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Chloropyrazin-2-yl)methyl]-3,3,5-trimethylcyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chloropyrazine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-[(3-Chloropyrazin-2-yl)methyl]-3,3,5-trimethylcyclohexane-1-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(3-Chloropyrazin-2-yl)methyl]-3,3,5-trimethylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-Chloropyrazin-2-yl)methyl]cyclopropanamine hydrochloride
  • N-[(3-Chloropyrazin-2-yl)methyl]acetamide

Uniqueness

N-[(3-Chloropyrazin-2-yl)methyl]-3,3,5-trimethylcyclohexane-1-carboxamide stands out due to its unique combination of a chloropyrazine moiety and a highly substituted cyclohexane ring. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

IUPAC Name

N-[(3-chloropyrazin-2-yl)methyl]-3,3,5-trimethylcyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O/c1-10-6-11(8-15(2,3)7-10)14(20)19-9-12-13(16)18-5-4-17-12/h4-5,10-11H,6-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXUFGWUJVRNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)C(=O)NCC2=NC=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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